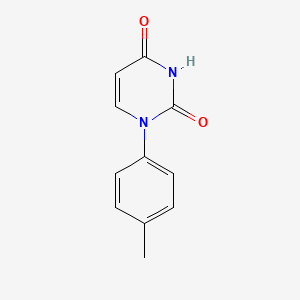

1-(4-Methylphenyl)pyrimidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

22455-92-1 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(4-methylphenyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |

InChI Key |

MFGXLUGZSQHKSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 4 Methylphenyl Pyrimidine 2,4 Dione

Retrosynthetic Analysis of the 1-(4-Methylphenyl)pyrimidine-2,4-dione Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. lakotalakes.comadvancechemjournal.com For the this compound core, the primary disconnection strategies target the bonds formed during the pyrimidine (B1678525) ring's construction.

The most logical approach involves breaking the N1-C2 and N3-C4 bonds, which are typically formed in the final cyclization step. This leads to two key synthons:

A 1-(4-methylphenyl)urea synthon : This provides the N1 and N2 atoms and the p-tolyl substituent. Its synthetic equivalent is 1-(4-methylphenyl)urea .

A three-carbon dicarbonyl synthon : This fragment provides the C4, C5, and C6 atoms of the pyrimidine ring. Synthetic equivalents for this include malic acid, propiolic acid esters, or β-ketoesters. researchgate.net

An alternative disconnection can be made at the N1-C6 and C4-C5 bonds. This pathway suggests a reaction between a β-ureidoacrylate derivative and a cyclizing agent. The key intermediate, ethyl 3-(3-(4-methylphenyl)ureido)acrylate, can be further disconnected to 1-(4-methylphenyl)urea and an ethyl propiolate equivalent. This analysis provides a roadmap for various synthetic strategies to assemble the target molecule.

Classical and Modern Synthetic Approaches for Pyrimidine-2,4-dione Systems

The synthesis of the pyrimidine-2,4-dione (uracil) scaffold is a well-established area of heterocyclic chemistry, employing both classical and modern methodologies.

Condensation Reactions and Cyclization Strategies for Pyrimidine Ring Formation

The most prevalent and traditional method for constructing the pyrimidine-2,4-dione ring is through the condensation of a urea (B33335) derivative with a 1,3-dielectrophilic three-carbon component. bu.edu.eg This approach is widely applicable for creating a diverse range of substituted uracils.

One common pathway involves the reaction of a substituted urea with malic acid in the presence of a strong acid, such as fuming sulfuric acid, which acts as both a catalyst and a dehydrating agent. Another well-established method is the condensation of a urea with a β-ketoester, which cyclizes to form a dihydropyrimidine (B8664642) that can be subsequently oxidized to the corresponding uracil (B121893). nih.gov For instance, the synthesis of 6-aminopyrimidine-2,4-diones can be achieved by heating urea and cyanoacetic acid in acetic anhydride. medwinpublishers.com These classical methods, while effective, often necessitate harsh reaction conditions and can result in moderate yields.

A representative condensation reaction is shown below:

1-(4-methylphenyl)urea + Malic Acid → this compound + H₂O + CO₂

Multicomponent Reaction (MCR) Methodologies for Pyrimidine Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov The Biginelli reaction, discovered in 1891, is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgyoutube.com The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.orgtandfonline.com

While the traditional Biginelli reaction typically places the aryl group from the aldehyde at the C4 position, modifications can allow for the incorporation of N-substituted ureas. biomedres.us To synthesize the target molecule's core, a Biginelli-type reaction could potentially involve 1-(4-methylphenyl)urea, formaldehyde (B43269) (or a synthetic equivalent), and a β-ketoester, followed by an oxidation step. Modern advancements in MCRs include the use of novel catalysts, such as iridium-pincer complexes, which can facilitate the regioselective synthesis of highly substituted pyrimidines from alcohols and amidines in a sustainable manner. acs.orgnih.govmdpi.com These methods provide access to complex pyrimidine structures under milder conditions.

Specific Reaction Pathways and Optimized Protocols for this compound Synthesis

While specific optimized protocols for the title compound are not extensively detailed in readily available literature, established methods for the synthesis of N1-aryl uracils can be applied. A highly effective method is the reaction of an aryl isocyanate with a β-aminoacrylate ester, followed by acid-catalyzed cyclization.

Pathway A: Isocyanate-based Synthesis

Step 1: Formation of Ureidoacrylate (B1224711): 4-Methylphenyl isocyanate is reacted with ethyl 3-aminopropenoate in an aprotic solvent like THF or dioxane. This addition reaction proceeds smoothly at room temperature to yield ethyl 3-(3-(4-methylphenyl)ureido)acrylate.

Step 2: Cyclization: The resulting ureidoacrylate intermediate is treated with an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, and heated to induce intramolecular cyclization via elimination of ethanol, affording this compound.

The table below outlines a generalized protocol based on this pathway.

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-Methylphenyl isocyanate, Ethyl 3-aminopropenoate | Dioxane | Room Temp, 4h | Ethyl 3-(3-(4-methylphenyl)ureido)acrylate |

| 2 | Ethyl 3-(3-(4-methylphenyl)ureido)acrylate | 2M HCl | Reflux, 2h | This compound |

Pathway B: Condensation with Propiolate

An alternative route involves the direct condensation of 1-(4-methylphenyl)urea with an acrylic acid or propiolic acid derivative. For example, reacting 1-(4-methylphenyl)urea with ethyl propiolate would lead to a Michael addition product, which can then undergo cyclization to form the pyrimidine-2,4-dione ring.

Post-Synthetic Functionalization and Derivatization of the Pyrimidine-2,4-dione Scaffold

The this compound core serves as a versatile scaffold for further chemical modification. The reactivity of the uracil ring allows for selective functionalization at its nitrogen and carbon atoms, enabling the synthesis of a diverse library of derivatives.

Regioselective Functionalization at Nitrogen (N1, N3) and Carbon (C5, C6) Positions

Nitrogen Functionalization: With the N1 position occupied by the 4-methylphenyl group, derivatization of the nitrogen atoms is directed exclusively to the N3 position. The N3-proton is acidic and can be readily removed by a suitable base. Selective N3-alkylation is a common transformation. thieme-connect.com A standard procedure involves deprotonation of the uracil with a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). tandfonline.comtandfonline.com This method provides a reliable route to N3-substituted derivatives. For more sensitive substrates, milder conditions using potassium carbonate in methanol (B129727) can also be effective for N3-alkylation after N1-protection, a principle that applies to direct N3-alkylation when N1 is already blocked. tandfonline.comtandfonline.com

Carbon Functionalization: The C5 and C6 positions of the pyrimidine-2,4-dione ring exhibit distinct reactivity, allowing for regioselective modifications.

C5 Position: The C5 position is electron-rich and analogous to the para-position of phenol, making it susceptible to electrophilic substitution.

Halogenation: A common modification is halogenation (bromination or chlorination), which is readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. clockss.org

Nitration: Nitration at the C5 position can be accomplished using nitrating agents under controlled conditions.

Hydroxymethylation: Reaction with formaldehyde under prebiotic conditions has been shown to add a hydroxymethyl group to the C5 position of uracil. nih.gov

C6 Position: The C6 position is more electrophilic and can be targeted by strong nucleophiles. Modern synthetic methods, such as directed metalation, have enabled the functionalization of less reactive C-H bonds. Using specialized reagents like TMP-zinc bases (e.g., TMPZnCl·LiCl), it is possible to achieve regioselective zincation at specific positions of the pyrimidine ring, which can then be trapped with various electrophiles to introduce new substituents. nih.govnih.gov

The table below summarizes key regioselective functionalization reactions.

| Position | Reaction Type | Reagents | Product Type |

| N3 | Alkylation | NaH, Alkyl Halide (RX) | N3-Alkyl-1-(4-methylphenyl)pyrimidine-2,4-dione |

| C5 | Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1-(4-methylphenyl)pyrimidine-2,4-dione |

| C5 | Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-1-(4-methylphenyl)pyrimidine-2,4-dione |

| C6 | Arylation (via Metalation) | 1. TMPZnCl·LiCl; 2. Ar-I, Pd catalyst | 6-Aryl-1-(4-methylphenyl)pyrimidine-2,4-dione |

These synthetic and derivatization strategies highlight the chemical tractability of the this compound scaffold, paving the way for the development of novel compounds with tailored properties.

Strategies for Introducing Diverse Substituents on the Phenyl Ring and Pyrimidine Core

The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. A variety of synthetic strategies have been developed to introduce diverse substituents onto both the p-tolyl phenyl ring and the pyrimidine-2,4-dione core.

One of the primary methods for synthesizing the core structure involves the reaction of a substituted urea, such as p-tolylurea, with a β-ketoester. This approach allows for the initial incorporation of the 4-methylphenyl group at the N1 position of the pyrimidine ring. A related multicomponent reaction, known as the Biginelli reaction, can also be employed, often under acidic conditions, to construct the dihydropyrimidine ring system, which can then be oxidized to the corresponding pyrimidine-2,4-dione. For instance, the four-component reaction of an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine like p-toluidine (B81030), and carbon monoxide, catalyzed by palladium, has been reported to produce related 1-aryl-pyrimidine-2,4-dione derivatives. nih.gov

Further derivatization of the pyrimidine core can be achieved through various reactions. For example, alkylation at the N-1 position is a common strategy to introduce additional functional groups. rsc.org The Vilsmeier reaction has been utilized as a tool for the functionalization of related 6-unsubstituted pyrido[2,3-d]pyrimidine-2,4-diones, suggesting its potential applicability for direct C-H functionalization of the pyrimidine ring in this compound. nih.gov

Modification of the phenyl ring often involves starting with a pre-functionalized p-toluidine derivative before the initial pyrimidine synthesis. Alternatively, direct functionalization of the phenyl ring on the pre-formed this compound can be challenging but may be achieved through electrophilic aromatic substitution reactions, provided the pyrimidine ring does not deactivate the phenyl ring excessively.

The following table summarizes various synthetic strategies for introducing substituents at different positions of the general 1-phenylpyrimidine-2,4-dione scaffold, which are applicable to the 4-methylphenyl derivative.

| Position of Substitution | Reagents and Conditions | Type of Substituent Introduced | Reference |

| N1-Aryl Group | Aryl hydrazine (B178648) and α-cyanoketone in 1 M HCl, microwave irradiation | Aryl | nih.gov |

| N1-Aryl Group | Aryliodonium ylides and amines with CuSO₄·5H₂O in water | Aryl | scielo.org.mx |

| N1, N3-Positions | Iodobenzene, cuprous oxide, 2,4,6-trimethylpyridine | Phenyl | mdpi.com |

| C6-Position | Cyanoacetic acid and urea with acetic anhydride | Amino | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Pyrimidine-2,4-dione Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidine-2,4-dione derivatives to minimize environmental impact and enhance efficiency. Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods.

Solvent-free reactions and the use of water as a solvent are prominent green approaches. The Biginelli reaction, a cornerstone for pyrimidine synthesis, has been successfully adapted to solvent-free conditions, often with the aid of a catalyst such as a Brønsted acidic ionic liquid or by using mechanochemistry through ball milling. nih.govjocpr.com These methods offer advantages such as reduced waste, easier product isolation, and often shorter reaction times. The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic and non-flammable nature. wikipedia.org One-pot syntheses of pyrimidine derivatives have been reported in aqueous media, sometimes facilitated by catalysts like p-dodecylbenzenesulfonic acid (DBSA). nih.gov

Alternative energy sources such as microwave irradiation and ultrasound have proven to be effective in accelerating reaction rates and improving yields in the synthesis of pyrimidine derivatives. Microwave-assisted synthesis, for example, has been used for the rapid preparation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines, a reaction type that shares similarities with N-arylation in pyrimidine synthesis. nih.govresearchgate.net The main advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. nih.gov Similarly, ultrasound-assisted synthesis has been shown to be an efficient method for preparing pyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net

Catalytic approaches are central to green synthesis. The use of reusable heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste. For instance, dicalcium phosphate (B84403) has been used as a reusable catalyst for the Biginelli condensation. scielo.org.mx Copper-catalyzed N-arylation reactions in water provide a greener alternative to traditional methods that often use stoichiometric amounts of reagents and organic solvents. scielo.org.mx

The following table provides examples of green synthetic methods applied to the synthesis of pyrimidine-2,4-dione derivatives and related heterocycles.

| Green Chemistry Approach | Reaction Type | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Solvent-Free | Biginelli Condensation | Brønsted Acidic Ionic Liquid | None | Good | jocpr.com |

| Solvent-Free | Biginelli Reaction | Ball Milling | None | >98 | nih.gov |

| Aqueous Synthesis | One-pot three-component synthesis | p-Dodecylbenzenesulfonic acid | Water | Not specified | nih.gov |

| Ultrasound-Assisted | Synthesis of dihydropyrimidine-2-thiones | None | Ethanol | High | nih.gov |

| Microwave-Assisted | Preparation of 1-aryl-1H-pyrazole-5-amines | 1 M HCl | Water | 70-90 | nih.gov |

| Heterogeneous Catalysis | Biginelli Condensation | Dicalcium Phosphate | Various/Solvent-free | Moderate to Good | scielo.org.mx |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylphenyl Pyrimidine 2,4 Dione

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming a compound's molecular formula by providing a highly accurate mass measurement.

Precise Molecular Formula: The molecular formula for 1-(4-Methylphenyl)pyrimidine-2,4-dione is C₁₁H₁₀N₂O₂. Its corresponding monoisotopic mass would be calculated and then compared to an experimental value obtained via HRMS. An observed mass that matches the calculated mass to within a very low tolerance (typically < 5 ppm) would unequivocally confirm the molecular formula.

Calculated Monoisotopic Mass: 202.0742 g/mol

Expected HRMS Result (e.g., [M+H]⁺): 203.0815 m/z

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) would be subjected to collision-induced dissociation. The resulting fragmentation pattern would offer further structural confirmation. Expected fragmentation pathways would include:

Cleavage of the N-C bond between the pyrimidine (B1678525) and phenyl rings, leading to fragments corresponding to the p-tolyl group and the uracil (B121893) ring.

Loss of isocyanic acid (HNCO), a characteristic fragmentation of the uracil moiety, from the parent ion.

Loss of carbon monoxide (CO) from the dione (B5365651) structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon and hydrogen framework of a molecule.

Analysis of one-dimensional NMR spectra provides information on the chemical environment, number, and connectivity of protons and carbons. The following table outlines the predicted signals for this compound, typically recorded in a solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Data

| Proton Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-6 | ~7.7 - 7.9 | Doublet (d) | 1H | Pyrimidine ring proton |

| H-5 | ~5.7 - 5.9 | Doublet (d) | 1H | Pyrimidine ring proton |

| H-2'/H-6' | ~7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons ortho to CH₃ |

| H-3'/H-5' | ~7.2 - 7.4 | Doublet (d) | 2H | Aromatic protons ortho to N |

| N3-H | ~11.3 - 11.5 | Singlet (s) | 1H | Amide proton |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163 - 165 | C4 (Carbonyl) |

| ~150 - 152 | C2 (Carbonyl) |

| ~142 - 144 | C6 (Pyrimidine ring) |

| ~138 - 140 | C4' (Aromatic, C-CH₃) |

| ~134 - 136 | C1' (Aromatic, C-N) |

| ~129 - 131 | C3'/C5' (Aromatic CH) |

| ~126 - 128 | C2'/C6' (Aromatic CH) |

| ~101 - 103 | C5 (Pyrimidine ring) |

2D NMR experiments would be essential to unambiguously assign the signals predicted above.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the vicinal protons H-5 and H-6 on the pyrimidine ring. It would also confirm the coupling between the ortho- and meta-protons on the p-tolyl ring (H-2'/H-6' with H-3'/H-5').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon. For example, the signal at ~7.8 ppm (H-6) would correlate with the carbon at ~143 ppm (C-6).

A correlation from the H-2'/H-6' protons of the tolyl ring to the C2 and C6 carbons of the pyrimidine ring, confirming the N1-C1' linkage.

Correlations from the H-6 proton to the C2, C4, and C5 carbons.

A correlation from the methyl protons (Ar-CH₃) to the C3'/C5' and C4' carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show correlations between protons that are close in space. A key expected observation would be a spatial correlation between the H-2'/H-6' protons of the tolyl ring and the H-6 proton of the pyrimidine ring, providing information about the rotational orientation of the phenyl group relative to the pyrimidine ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3150 - 3250 | N-H Stretch | Amide (in solid state) |

| 3000 - 3100 | C-H Stretch | Aromatic & Vinylic |

| 2850 - 2950 | C-H Stretch | Methyl |

| 1700 - 1740 | C=O Stretch | C4=O Carbonyl |

| 1650 - 1690 | C=O Stretch | C2=O Carbonyl |

| 1620 - 1650 | C=C Stretch | Pyrimidine Ring |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore—the part of the molecule that absorbs light. The chromophore in this case is the entire N-substituted pyrimidine-2,4-dione system. Expected absorptions would be due to π → π* transitions within the conjugated aromatic and pyrimidine ring systems. The exact wavelength of maximum absorbance (λ_max) would be sensitive to the solvent used, but would likely occur in the range of 250-280 nm.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. Key findings from such an analysis would include:

Confirmation of Connectivity: Absolute proof of the atom-to-atom connectivity.

Planarity: The degree of planarity of the pyrimidine and phenyl rings.

Dihedral Angle: The precise angle of twist between the plane of the pyrimidine ring and the plane of the p-tolyl ring. This angle is a result of steric hindrance and electronic effects.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the N3-H and carbonyl oxygens) and π-π stacking interactions between aromatic rings, which govern the crystal packing.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is expected to be significantly influenced by a combination of hydrogen bonding and π-π stacking interactions, which are common motifs in uracil derivatives. nih.govacs.org

Hydrogen Bonding: The pyrimidine-2,4-dione (uracil) moiety possesses a hydrogen bond donor (N3-H) and two carbonyl groups (C2=O and C4=O) that act as hydrogen bond acceptors. This arrangement facilitates the formation of robust intermolecular hydrogen bonds. In many crystalline uracil derivatives, molecules form centrosymmetric dimers via N3-H···O4 hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.govacs.org It is highly probable that this compound would adopt a similar dimeric structure. These dimers can then be further organized into more extended networks, such as tapes or sheets, through weaker C-H···O interactions involving the aromatic and methyl protons of the tolyl group and the carbonyl oxygens.

A hypothetical table of expected intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N3-H | O4=C4 | 2.7 - 2.9 |

| Hydrogen Bond | C-H (phenyl) | O=C (pyrimidine) | 3.0 - 3.5 |

| Hydrogen Bond | C-H (methyl) | O=C (pyrimidine) | 3.0 - 3.5 |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

Conformational Analysis and Tautomeric Forms in the Crystalline State

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the N1-C(phenyl) single bond. The dihedral angle between the pyrimidine ring and the phenyl ring is a key conformational parameter. In the solid state, this angle will be determined by a balance between intramolecular steric effects and the optimization of intermolecular packing forces. It is common for N-aryl substituted heterocycles to adopt a non-coplanar conformation to alleviate steric clashes between the ortho-hydrogens of the phenyl ring and the pyrimidine ring.

Tautomeric Forms: Pyrimidine-2,4-dione exists predominantly in the diketo tautomeric form in the solid state, and this is the expected form for this compound. mdpi.com The stability of the diketo form is attributed to the cyclic-amidic stability. While other tautomers, such as the keto-enol forms, can exist, they are generally higher in energy and less likely to be observed in the crystalline state under normal conditions. Spectroscopic studies on uracil and its derivatives have consistently shown the prevalence of the pyrimidine-2,4(1H,3H)-dione structure. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if applicable for chiral derivatives)

This section is not directly applicable to this compound itself, as the molecule is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in a substituent on the phenyl ring or by creating atropisomerism through restricted rotation around the N1-C(phenyl) bond with bulky ortho-substituents, then chiroptical techniques would be essential for determining the absolute configuration.

For such hypothetical chiral derivatives, Circular Dichroism (CD) spectroscopy would be a powerful tool. The CD spectrum would exhibit Cotton effects corresponding to the electronic transitions of the chromophoric pyrimidine-2,4-dione and phenyl moieties. The sign and intensity of these Cotton effects would be directly related to the stereochemistry of the molecule. Comparison of the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) would allow for the assignment of the absolute configuration of the chiral centers or the atropisomeric axis.

Computational and Theoretical Investigations of 1 4 Methylphenyl Pyrimidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Methylphenyl)pyrimidine-2,4-dione, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Table 1: Illustrative DFT-Calculated Energetic and Electronic Properties of this compound

| Property | Illustrative Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | ~2.5 - 4.0 | Debye |

| C4=O8 Bond Length | ~1.22 | Å |

| C2=O7 Bond Length | ~1.23 | Å |

| N1-C1' (Aryl) Bond Length | ~1.45 | Å |

| C5-C6 Bond Length | ~1.35 | Å |

| Dihedral Angle (Pyrimidine-Phenyl) | ~30 - 50 | Degrees |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine-2,4-dione ring and potentially the methyl-substituted phenyl ring. The LUMO, conversely, is likely distributed over the pyrimidine (B1678525) ring, particularly the C5-C6 double bond and the carbonyl carbons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

| Electronegativity (χ) | 3.75 to 4.75 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Global Softness (S) | 0.20 to 0.25 |

Note: These values are illustrative and based on typical findings for structurally related compounds.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Quantum chemical calculations can also predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the compound.

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the dione (B5365651) moiety, C-N stretching, and aromatic C-H and C=C stretching vibrations.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO gap and provides insight into the electronic structure of the molecule.

Table 3: Illustrative Predicted Spectroscopic Parameters for this compound

| Spectroscopic Data | Illustrative Predicted Value |

| 1H NMR (Aromatic H) | 7.0 - 8.0 ppm |

| 1H NMR (Methyl H) | ~2.4 ppm |

| 13C NMR (C=O) | 150 - 165 ppm |

| IR (C=O stretch) | 1650 - 1750 cm-1 |

| UV-Vis (λmax) | 250 - 280 nm |

Note: These values are illustrative and serve as examples of what would be expected from such calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of its conformational space and thermodynamic properties.

For this compound, a key dynamic feature is the rotation around the N1-C1' single bond, which dictates the relative orientation of the pyrimidine and phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with this rotation. These simulations are typically performed in a solvent box (e.g., water) to mimic physiological conditions, providing information on how the solvent affects the compound's conformation and dynamics. nih.gov Analysis of the simulation trajectory can yield properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the molecule and the flexibility of its different regions, respectively. mdpi.com

Molecular Docking Studies with Relevant Biological Targets

Given that pyrimidine derivatives often exhibit interesting biological activities, particularly as anticancer agents, molecular docking is a crucial computational technique to predict their potential interactions with biological macromolecules. researchgate.netresearchgate.netnih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

For this compound, potential biological targets could include various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. mdpi.com Molecular docking studies would involve placing the 3D structure of the compound into the active site of the target protein.

The results of a docking simulation would provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a predicted binding pose. Analysis of this pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For example, the carbonyl oxygens of the pyrimidine-2,4-dione ring are likely to act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. These insights are invaluable for understanding the potential mechanism of action and for the rational design of more potent analogues.

Table 4: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Illustrative Finding |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Binding Energy | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Cys919, Asp1046, Phe1047 |

| Types of Interactions | Hydrogen bonding with backbone atoms, hydrophobic interactions with side chains. |

Note: This table presents a hypothetical scenario for illustrative purposes, as specific docking studies for the title compound are not available.

Estimation of Binding Affinities and Identification of Key Binding Hotspots

A cornerstone of computational drug discovery is the estimation of how strongly a ligand, such as a pyrimidine-2,4-dione derivative, will bind to its target protein. Molecular docking is a primary tool used for this purpose. This technique predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity, often expressed as a docking score in kcal/mol. Lower docking scores generally indicate a more favorable binding interaction.

For instance, in a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives designed as human thymidylate synthase (hTS) inhibitors, molecular docking was used to identify ligands with superior binding scores compared to the standard drug, raltitrexed. stackexchange.comdntb.gov.ua The analysis revealed that compounds T36, T39, T40, and T13 demonstrated favorable interactions with key amino acid residues in the catalytic site of the hTS protein. stackexchange.comdntb.gov.ua Similarly, docking studies of pyrano[2,3-d]pyrimidine-2,4-dione derivatives against the PARP-1 active site showed that the pyrimidine-2,4-dione scaffold is crucial for interacting with key amino acids like Ser904 and Gly863 through hydrogen bonds. acs.org These studies not only estimate binding affinity but also identify "binding hotspots," which are specific amino acid residues that are critical for ligand binding and can be targeted for improved drug design.

Another example involves substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). Induced fit docking (IFD) predicted high binding affinities for these compounds, with IFD scores ranging from -2464.66 to -2471.58 cal mol⁻¹, which compared favorably with known inhibitors. researchgate.net

Table 1: Estimated Binding Affinities of Various Pyrimidine-2,4-dione Derivatives

| Derivative Class | Target Protein | Top Compound(s) | Estimated Binding Affinity (Docking Score) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | S2 and S7 | IC50 values of 4.06 nM and 3.61 nM, respectively | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Human Thymidylate Synthase (hTS) | T36, T39, T40, T13 | Better docking scores than the standard drug | stackexchange.comdntb.gov.ua |

| Substituted Pyrimidine-2,4-diamines | PfDHFR (quadruple mutant) | Compound 7 analogues | IFD scores of -2464.66 to -2471.58 cal mol⁻¹ | researchgate.net |

| 4,5-Disubstituted 1,2,3-triazole derivatives | IDO1 | T05 | -8.3 kcal/mol | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine-2,4-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds before they are synthesized.

Several QSAR studies have been conducted on pyrimidine-2,4-dione derivatives to predict their activity against various targets. wikipedia.orgnih.govrutgers.eduacs.org For example, 2D-QSAR models have been developed for pyrimidine-2,4-dione derivatives as inhibitors of HIV reverse transcriptase-associated RNase H. wikipedia.org In this study, various statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) were employed. wikipedia.org The performance of these models is evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov

In another study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The ANN model (R² = 0.998) showed superior predictive power compared to the MLR model (R² = 0.889), indicating that a non-linear relationship exists between the structural features and the biological activity. nih.gov Similarly, 3D-QSAR studies on pyrrolidine-2,4-dione (B1332186) derivatives have helped in understanding the structural requirements for antifungal activity, suggesting that the introduction of specific hydrophobic fragments can significantly enhance potency. acs.org

Table 2: Statistical Parameters of QSAR Models for Pyrimidine Derivatives

| Derivative Class | Target | QSAR Model | R² | Q² | RMSE | Reference |

|---|---|---|---|---|---|---|

| Pyrimidine-2,4-dione derivatives | HIV-1 RNase H | MLR | 0.70 | 0.54 | - | wikipedia.org |

| Pyrimidine-2,4-dione derivatives | HIV-1 RNase H | MNLR | 0.81 | - | 0.17 | wikipedia.org |

| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 | MLR | 0.889 | - | - | nih.gov |

| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 | ANN | 0.998 | Higher than MLR | Lower than MLR | nih.gov |

Pharmacophore Modeling and Virtual Screening Methodologies for Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov

This approach has been successfully applied to pyrimidine-2,4-dione derivatives. For instance, pharmacophore mapping was used in conjunction with virtual screening to design novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of human thymidylate synthase. stackexchange.comdntb.gov.ua This process led to the design of a library of 42 molecules, from which four promising candidates were selected based on their docking scores and interactions with the target protein. stackexchange.comdntb.gov.ua

The general workflow for this methodology involves:

Selection of a set of active ligands: A group of known active compounds is chosen to build the pharmacophore model.

Pharmacophore model generation: The common chemical features of the active ligands are identified and spatially arranged to create a 3D pharmacophore model.

Model validation: The model is tested for its ability to distinguish between active and inactive compounds.

Virtual screening: The validated pharmacophore model is used to screen large compound libraries to identify new potential hits.

Further analysis: The hits from the virtual screen are then subjected to further computational analysis, such as molecular docking and ADMET prediction, before being selected for synthesis and biological testing. numberanalytics.com

Solvent Effects and Solvation Models in Computational Studies of this compound

The biological environment is aqueous, and therefore, accounting for the effects of the solvent (water) is crucial for accurate computational predictions. Solvation models are used to simulate the influence of the solvent on the structure, stability, and interactions of molecules. These models can be broadly categorized into explicit and implicit models. wikipedia.org

Explicit solvent models treat individual solvent molecules as distinct entities. researchgate.net While this approach is more realistic, it is computationally very expensive, making it challenging for high-throughput studies. rutgers.edu

Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and are widely used in molecular docking and QSAR studies. rutgers.edu Common implicit solvent models include the Generalized Born (GB) model and the Poisson-Boltzmann (PB) model. rutgers.edu

In the context of pyrimidine derivatives, computational studies often employ implicit solvation models to balance accuracy and computational cost. For example, in a study on the effects of solvents on the structure and energy of a pyrimidine derivative, computational methods were used to understand how different solvent environments influence the molecule's properties. dntb.gov.ua The choice of solvent model can significantly impact the results of binding affinity calculations and molecular dynamics simulations. nih.gov Hybrid models, which combine a limited number of explicit solvent molecules with an implicit solvent model for the bulk solvent, offer a compromise between computational cost and accuracy. wikipedia.org

The three-dimensional reference interaction site model (3D-RISM) is another advanced approach that provides a statistical mechanics-based description of solvation, capturing more detailed information about the solvent structure around the solute. rutgers.eduacs.orgnumberanalytics.com The accurate representation of solvent effects is critical for refining the predictions of binding affinities and understanding the thermodynamics of ligand-protein interactions for compounds like this compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions of Pyrimidine 2,4 Dione Analogs

Design Principles for SAR Exploration of 1-(4-Methylphenyl)pyrimidine-2,4-dione Derivatives

The design of novel pyrimidine-2,4-dione derivatives is often guided by established principles of medicinal chemistry, including structure-based drug design and lead compound optimization. A common strategy involves using a known active molecule as a lead compound for further modification. nih.gov For instance, in the development of enzyme inhibitors, the pyrimidine-2,4-dione core can be designed to mimic the adenine (B156593) base of ATP, thereby targeting the ATP-binding pocket of kinases. unimore.it

Key design principles include:

Scaffold Hopping and Core Modification: The central pyrimidine-2,4-dione ring is a versatile foundation. Fusing additional rings to this core, such as in the formation of pyrido[2,3-d]pyrimidine (B1209978), thieno[2,3-d]pyrimidine, or pyrano[2,3-d]pyrimidine systems, can introduce new interaction points with the target protein and enhance activity. nih.govnih.govnih.gov For example, expanding a pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system was shown to have a favorable impact on anticancer activity. nih.gov

Structure-Based and Computer-Aided Design: Molecular docking simulations are frequently employed to predict how newly designed analogs will bind to a target's active site. nih.govnih.govmdpi.com This allows for the rational introduction of substituents that are predicted to form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues. nih.govmdpi.com For example, molecular simulations suggesting that a thieno[2,3-d]pyrimidine-2,4-dione moiety could form a more favorable π-π stacking interaction with a phenylalanine residue (Phe392) in the target enzyme protoporphyrinogen (B1215707) oxidase (PPO) guided the optimization of a lead compound. nih.gov

Systematic Substituent Modification: SAR is explored by systematically altering substituents at various positions on the scaffold. This includes modifying the N1-substituted phenyl ring and making substitutions on the pyrimidine (B1678525) ring itself (e.g., at the C5 and C6 positions) to probe the steric and electronic requirements for optimal biological activity. nih.govnih.gov

Impact of Substituents on Molecular Recognition and Ligand-Target Interactions

The specific substituents on the pyrimidine-2,4-dione scaffold play a critical role in defining the molecule's affinity and selectivity for its biological target.

The phenyl ring substituted at the N1 position of the pyrimidine-dione core is a crucial element for interaction with many biological targets. Modifications to this ring can significantly alter activity.

Electronic Effects: The electronic nature of substituents on the phenyl ring can be a determining factor for activity. In a study of 6-substituted pyrimidine-2,4-dione derivatives, compounds with electron-withdrawing substituents at the para-position of the phenyl ring showed poorer antibacterial activity compared to those with no substituents or electron-donating groups. medwinpublishers.com

Steric and Positional Effects: The size and position of substituents are also important. In one study on antiproliferative pyridine (B92270) derivatives, increasing the number of methoxy (B1213986) (-OCH₃) groups on an attached ring was found to increase activity, demonstrating that multiple substituents can be beneficial. nih.gov Conversely, introducing two nitro groups at the para position of aryl moieties in a series of aminopyrimidine-diones had a negative impact on anticancer activity. nih.gov The presence of a halogen, such as in a 2-fluorophenyl group, can be essential for inhibitory effects on certain transporters. polyu.edu.hk

Table 1: Effect of N1-Aryl Substituents on Biological Activity of Pyrimidine-dione Analogs

Modifications at the C5 and C6 positions of the pyrimidine ring are a common strategy to enhance potency and modulate pharmacological properties.

C6-Position: In a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives designed as eEF-2K inhibitors, a CONH₂ group at the R² position (corresponding to the C6-position of the original uracil) was found to be essential for activity. nih.gov

C5-Position: The C5 position is often modified to introduce groups that can form additional interactions with the target. For example, in a series of dual BRD4/PLK1 inhibitors, an unsubstituted phenyl ethylidene-amino moiety at the C5-position was found to be buried deep into a binding pocket, forming important hydrophobic interactions. mdpi.comnih.gov

Ring Fusion: A powerful modification involves the cyclization of substituents at C5 and C6 to form fused ring systems. The reaction of 5,6-diaminouracil (B14702) derivatives can lead to the formation of pteridine (B1203161) scaffolds. nih.gov This strategy can lock the molecule into a specific conformation and introduce new interaction motifs. For instance, the pyrano[2,3-d]pyrimidine 2,4-dione scaffold was found to be important for interactions with amino acids in the active site of the PARP-1 enzyme, where it formed characteristic hydrogen bonds with Gly863 and Ser904. nih.gov

Exploration of Allosteric vs. Orthosteric Binding Mechanisms

Understanding whether a ligand binds to the primary, functional site of a protein (the orthosteric site) or to a secondary, regulatory site (an allosteric site) is fundamental to characterizing its mechanism of action.

Orthosteric Binding: Orthosteric ligands, such as competitive inhibitors, bind directly to the active site, often competing with the endogenous substrate or ligand. nih.gov For many pyrimidine-2,4-dione analogs that are enzyme inhibitors, the intended mechanism is orthosteric. Docking studies frequently show the pyrimidine-dione moiety occupying the adenine-binding pocket of kinases or the active site of other enzymes, where it forms key hydrogen bonds, mimicking the natural substrate. nih.govmdpi.com For example, compound 4, a pyrimidine-2,4-dione derivative, was shown in docking studies to form a hydrogen bond with the key amino acid Asn140 in the BRD4 active site, with the pyrimidine-dione core embedded between Tyr97 and Pro82. mdpi.comnih.gov

Allosteric Binding: Allosteric modulators bind to a site topographically distinct from the orthosteric site, inducing a conformational change that alters the protein's activity. nih.gov This can offer advantages such as greater selectivity, as allosteric sites are generally less conserved across protein families than active sites. nih.gov While many pyrimidine-dione derivatives are designed as orthosteric binders, the possibility of allosteric interactions cannot be discounted. Some ligands may even exhibit a "dual binding mode," interacting with both orthosteric and allosteric sites. nih.gov Experimental techniques are required to confirm the binding site. For instance, an orthosteric ligand's binding can be affected by an allosteric modulator, which can be observed in kinetic studies. nih.gov

Kinetic Analysis of Ligand-Target Interactions (e.g., Enzyme Inhibition Kinetics)

Kinetic analysis provides quantitative data on the potency and mechanism of ligand-target interactions, most commonly for enzyme inhibitors. Parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are critical metrics.

Inhibitory Potency (IC₅₀ and K_i): Numerous studies have quantified the inhibitory potency of pyrimidine-2,4-dione analogs. For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (compound 5d) was identified as a potent inhibitor of D-dopachrome tautomerase (MIF2) with an IC₅₀ value of 1.0 μM. nih.gov In another study, an optimized thieno[2,3-d]pyrimidine-2,4-dione derivative (compound 6g) was found to be a highly potent inhibitor of protoporphyrinogen IX oxidase (PPO), with a K_i_ value of 2.5 nM. nih.gov

Mechanism of Inhibition: Kinetic studies can also reveal the mechanism of inhibition. For example, an inhibitor of human equilibrative nucleoside transporters (ENTs) was found to reduce the V_max_ of uridine (B1682114) uptake without affecting the K_m_, indicating a non-competitive mode of inhibition. polyu.edu.hk This suggests the inhibitor does not compete with the substrate for the same binding site, or it binds to the enzyme-substrate complex. Some inhibitors can also be irreversible, meaning they form a stable, often covalent, bond with the target. polyu.edu.hk

Table 2: Kinetic Data for Selected Pyrimidine-2,4-dione Analogs

Biophysical Techniques for Characterizing Ligand-Target Binding (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To gain a deeper understanding of the binding event beyond simple activity readouts, various biophysical techniques are employed. These methods can directly measure the thermodynamics and kinetics of ligand-target interactions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (dissociation constant, K_D), the reaction enthalpy (ΔH), and the binding stoichiometry (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. ITC has been used to characterize the binding of inhibitors to membrane proteins solubilized in micelles, demonstrating its utility for challenging targets.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the potential ligand is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. SPR provides kinetic data, including the association rate constant (k_on_) and the dissociation rate constant (k_off_), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

Other Techniques: Other biophysical methods are also valuable. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about binding interactions at the atomic level and is used extensively for hit identification in fragment-based screening. Spectroscopic methods, such as UV-Visible and Circular Dichroism (CD) spectroscopy, can be used to study interactions, for instance, by detecting changes in the spectrum of a molecule upon binding to its target, such as DNA.

Molecular Target Identification and Ligand Receptor Binding Studies of Pyrimidine 2,4 Dione Derivatives

Target Deconvolution Strategies for Identifying Biological Macromolecules Interacting with Pyrimidine-2,4-diones

Target deconvolution for pyrimidine-2,4-dione derivatives often involves a combination of computational and experimental approaches. A common initial strategy is computational target prediction, where the structure of the pyrimidine (B1678525) derivative is screened against databases of known protein structures to identify potential binding partners. This is often followed by experimental validation.

A "deconstruction-reconstruction" strategy has also been explored for the diversification of pyrimidine cores to access various other heterocycles, which can then be screened for biological activity against a panel of targets. nih.gov This approach allows for the generation of a library of related compounds that can be used in high-throughput screening campaigns to identify novel biological targets. nih.gov

For instance, in the discovery of inhibitors for the macrophage migration inhibitory factor (MIF) family protein MIF2, a focused compound collection was screened, leading to the identification of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as a hit. nih.gov This initial hit was then optimized to improve its potency and selectivity. nih.gov Such screening campaigns are a fundamental strategy for identifying the biological targets of novel chemical entities.

Identification of Specific Enzymes, Receptors, or Nucleic Acids Targeted by Pyrimidine-2,4-dione Scaffolds

Research into various derivatives of the pyrimidine-2,4-dione scaffold has led to the identification of several specific biological targets. These findings highlight the versatility of this chemical framework in interacting with a range of macromolecules. nih.gov

Enzymes:

Poly(ADP-ribose) polymerases-1 (PARP-1): A series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of PARP-1, an enzyme involved in DNA repair. nih.govrsc.org

Eukaryotic elongation factor-2 kinase (eEF-2K): Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened for their inhibitory activity against eEF-2K, a kinase involved in protein synthesis. nih.gov

d-dopachrome tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was discovered to inhibit the tautomerase activity of MIF2. nih.govacs.org

Focal Adhesion Kinase (FAK): Novel 2,4-diarylaminopyrimidine hydrazone derivatives have been designed as potent inhibitors of FAK, a kinase implicated in cancer. nih.gov

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): Aminopyrimidine-2,4-diones have been developed as dual-target inhibitors of BRD4 and PLK1. mdpi.com

Heat Shock Protein 90 (Hsp90): Pyrimidine-containing scaffolds have been investigated as inhibitors of Hsp90, a chaperone protein involved in cancer. mdpi.com

Receptors:

Gonadotropin-Releasing Hormone (GnRH) Receptor: Pyrimidine-2,4-dione derivatives have been disclosed as antagonists of the GnRH receptor, which is a target for sex-hormone-related conditions. google.comgoogle.com

Purinergic P2 Receptors: The molecular recognition at purine (B94841) and pyrimidine nucleotide (P2) receptors is an active area of research, with various derivatives being explored as selective agonists and antagonists. nih.gov

G-protein coupled receptor 119 (GPR119): Pyrimido[5,4-d]pyrimidine derivatives have been designed as agonists for GPR119, a target for the treatment of type 2 diabetes. researchgate.net

Nucleic Acids:

While direct targeting of nucleic acids by simple pyrimidine-2,4-dione derivatives is less commonly reported as a primary mechanism of action for therapeutic intent, the pyrimidine core is a fundamental component of DNA and RNA. nih.gov Modified pyrimidine analogues, such as those with 2',4'-BNA(NC) modifications, have been shown to enhance the formation of triplex DNA structures, indicating a potential for interaction with nucleic acids under specific contexts. nih.gov

Elucidation of the Mechanistic Basis of Molecular Recognition and Binding Specificity

Understanding how pyrimidine-2,4-dione derivatives bind to their targets is crucial for optimizing their potency and selectivity. This is typically achieved through a combination of molecular modeling, structure-activity relationship (SAR) studies, and biophysical techniques.

For example, in the case of pyrano[2,3-d]pyrimidine-2,4-dione inhibitors of PARP-1, molecular docking studies revealed that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold occupies the nicotinamide-binding (NI) site of the enzyme. nih.govrsc.org Key interactions include hydrogen bonds between the carbonyl groups and the NH of the pyrimidine ring with amino acid residues such as Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and His862. nih.govrsc.org SAR studies further indicated that the presence of a fused heterocycle and hydrophobic substituents can enhance the inhibitory activity. nih.govrsc.org

Similarly, for pyrido[2,3-d]pyrimidine-2,4-dione inhibitors of eEF-2K, a homology model of the kinase was used to dock the compounds and provide insight into their binding in the catalytic domain. nih.gov These studies highlighted the importance of specific substituents on the pyrimidine ring for maintaining inhibitory activity. nih.gov

The binding of ligands to purinergic P2Y receptors has been shown to involve positively charged lysine (B10760008) and arginine residues that interact with the negatively charged phosphate (B84403) moiety of nucleotide ligands. nih.gov While not directly applicable to non-nucleotide pyrimidine-2,4-diones, this highlights the importance of electrostatic interactions in ligand recognition by this receptor family. nih.gov

Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Determination of Ligand-Target Complexes

Structural biology techniques like X-ray co-crystallography and cryo-EM provide atomic-level details of how a ligand binds to its target. While no co-crystal or cryo-EM structures are available for "1-(4-Methylphenyl)pyrimidine-2,4-dione" itself, structures have been solved for related pyrimidine derivatives in complex with their targets.

For instance, the co-crystal structure of the FAK inhibitor TAE-226, which features a 2,4-diaminopyrimidine (B92962) scaffold, with the FAK kinase domain (PDB: 2JKK) has been determined. nih.gov This structure revealed that the 2-amino group of the pyrimidine core interacts with the DFG motif region of the kinase. nih.gov Such structural information is invaluable for the rational design of new and improved inhibitors.

The study of cocrystals of 2,4-diaminopyrimidine derivatives like pyrimethamine (B1678524) and trimethoprim (B1683648) with various coformers has also provided insights into the hydrogen bonding patterns and supramolecular synthons that these scaffolds can form. acs.org

In Vitro Assays for Quantifying Target Engagement and Functional Modulation

A variety of in vitro assays are used to quantify the binding of pyrimidine-2,4-dione derivatives to their targets and to measure their functional effects.

Enzyme Assays: For enzyme targets, inhibitory activity is typically quantified by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PARP-1 Inhibitory Assay: The inhibitory activity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives against PARP-1 was determined using an in vitro assay, with IC50 values reported in the nanomolar range for the most potent compounds. nih.gov

eEF-2K Inhibitory Assay: A radioactive assay using [γ-32P]ATP was employed to measure the inhibition of recombinant human eEF-2K by pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov

MIF2 Tautomerase Activity Assay: A tautomerase activity assay using phenylpyruvate as a substrate was established to screen for inhibitors of MIF2. nih.gov

Competitive Binding Assays: These assays measure the ability of a compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

For GnRH receptor antagonists, radioligand binding assays using membranes from cells expressing the receptor are a common technique to determine binding affinity. google.com

Reporter Gene Assays: These assays are used to measure the functional consequences of a ligand binding to a receptor that signals through a specific pathway, often leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Cell-Based Assays:

Cell Proliferation Assays: The anti-proliferative activity of pyrimidine-2,4-dione derivatives is often evaluated against various cancer cell lines using assays like the MTT assay. For example, the cytotoxicity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives was assessed against MCF-7 and HCT116 human cancer cell lines. nih.gov

Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces apoptosis or causes cell cycle arrest in cancer cells. For instance, a dual BRD4/PLK1 inhibitor with an aminopyrimidine-2,4-dione scaffold was shown to trigger apoptosis and halt cell growth at the G2/M phase. mdpi.com

Below is an interactive table summarizing the in vitro activity of selected pyrimidine-2,4-dione derivatives against their respective targets, as reported in the literature.

| Compound/Derivative Series | Target | Assay Type | Key Findings (IC50/EC50) | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | PARP-1 | Enzyme Inhibition Assay | IC50 values ranging from 3.61 nM to 114 nM | nih.gov |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K | Radioactive Kinase Assay | Lead compound IC50 = 420 nM | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | MIF2 | Tautomerase Activity Assay | IC50 = 1.0 µM | nih.govacs.org |

| Aminopyrimidine-2,4-dione (Compound 7) | BRD4 | Enzyme Inhibition Assay | IC50 = 0.094 µM | mdpi.com |

| Aminopyrimidine-2,4-dione (Compound 7) | PLK1 | Enzyme Inhibition Assay | IC50 = 0.02 µM | mdpi.com |

| Pyrimidine-containing scaffold (Compound 10) | Hsp90 | Enzyme Inhibition Assay | IC50 = 7.30 µM | mdpi.com |

| Pyrimido[5,4-d]pyrimidine derivative (15a) | GPR119 | Agonist Activity Assay | EC50 = 2.2 nM | researchgate.net |

Exploration of Pre Clinical Applications and Mechanistic Pathways of 1 4 Methylphenyl Pyrimidine 2,4 Dione Analogs Excluding Human Clinical Data

In Vitro Biological Activities and Cellular Mechanisms

The pyrimidine-2,4-dione scaffold is a core structure in numerous biologically active molecules. Analogs of 1-(4-methylphenyl)pyrimidine-2,4-dione have been the subject of various in vitro studies to determine their potential biological activities and to elucidate the underlying cellular mechanisms. These investigations have primarily focused on their antiproliferative and antimicrobial properties, as well as their ability to modulate specific cellular pathways.

Several analogs of this compound have demonstrated significant antiproliferative activity in various cancer cell lines. The mechanisms underlying this activity often involve the induction of cell cycle arrest and apoptosis.

For instance, a series of novel 2,4-diaminopyrimidine (B92962) derivatives were synthesized and evaluated for their antitumor activities against four human cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). nih.gov Among the synthesized compounds, some displayed potent antiproliferative effects, with IC50 values indicating greater potency than the standard chemotherapeutic agent fluorouracil. nih.gov Further investigation into the mechanism of action of the most promising compound from this series revealed a significant G2/M phase cell-cycle arrest in MDA-MB-231 cells in a dose-dependent manner. nih.gov

In another study, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the core compound, were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The most active compounds exhibited significant antiproliferative effects. mdpi.com For example, one compound showed an IC50 value of 0.013 µM against the MCF-7 cell line. mdpi.com

Furthermore, a series of pyrimidine-2,4-diamine analogues were investigated for their anticancer activity against colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. nih.gov The most active compound in this series was found to significantly inhibit cancer cell proliferation by inducing robust cell cycle arrest and cell senescence through the persistence of DNA damage. nih.gov This compound also demonstrated inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected pyrimidine-2,4-dione analogs.

| Compound Series | Cell Line | IC50 (µM) | Mechanism of Action |

| 2,4-diaminopyrimidine derivatives | MDA-MB-231 | 7.46 | G2/M cell-cycle arrest |

| 2,4-diaminopyrimidine derivatives | A549 | 12.78 | G2/M cell-cycle arrest |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 0.013 | Not specified |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 | 0.056 | Not specified |

| Pyrimidine-2,4-diamine analogues | HCT116 | Not specified | Cell cycle arrest, senescence, DNA damage |

| Pyrimidine-2,4-diamine analogues | A549 | Not specified | Cell cycle arrest, senescence, DNA damage |

The pyrimidine (B1678525) scaffold is a known pharmacophore in antimicrobial agents. Research into this compound analogs has explored their potential as antimicrobial agents, with some studies identifying potential molecular targets.

A series of pyrimidine-2,4-diamine analogues were assessed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite. nih.gov These compounds displayed promising inhibitory activity against both wild-type and quadruple mutant PfDHFR in biochemical enzyme assays, with Ki values in the nanomolar range. nih.gov This suggests that PfDHFR is a direct molecular target for these pyrimidine derivatives.

In another study, a series of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds were designed to target the PA-PB1 interface of the influenza A virus polymerase. nih.gov These compounds were shown to inhibit the PA-PB1 interaction and viral replication in the micromolar range at non-toxic concentrations. nih.gov Computational studies suggested that these compounds bind within the PA C-terminal domain, highlighting a specific molecular interaction responsible for their antiviral activity.

The following table presents the antimicrobial and antiviral activities of selected pyrimidine-2,4-dione analogs.

| Compound Series | Organism/Virus | Molecular Target | Activity |

| Pyrimidine-2,4-diamine analogues | Plasmodium falciparum | Dihydrofolate Reductase (PfDHFR) | Ki = 1.3–243 nM (wild-type), 13–208 nM (quadruple mutant) |

| 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides | Influenza A virus | PA-PB1 polymerase subunit interface | Micromolar inhibition of viral replication and PA-PB1 interaction |

A significant area of investigation for pyrimidine-2,4-dione analogs is their ability to modulate specific biological pathways, particularly those involving protein kinases. Kinase inhibition is a well-established mechanism for anticancer drugs.

A series of aminopyrimidine-2,4-diones were identified as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov The most active compounds in this series significantly inhibited both BRD4 and PLK1 with IC50 values in the nanomolar range. nih.gov Mechanistic studies revealed that the lead compound triggered apoptosis and halted cell growth at the G2/M phase, upregulated the pro-apoptotic BAX and caspase-3 markers, and downregulated the anti-apoptotic Bcl-2 gene. nih.gov

Another study focused on pyrazolo[3,4-d]pyrimidines as dual inhibitors of the tyrosine kinases c-Src and Abl. mdpi.com The most promising compound from this series displayed significant inhibitory activity against both kinases and demonstrated antiproliferative efficacy in the low-micromolar range against several glioblastoma multiforme (GBM) cell lines. mdpi.com

Furthermore, a series of pyrimidine-2,4-diamine analogues were found to exert their anticancer effects by suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1), a protein involved in cell cycle regulation. nih.gov

The table below summarizes the pathway modulation activities of certain pyrimidine-2,4-dione analogs.

| Compound Series | Target Pathway/Kinase | Cell Line/System | IC50/Ki |

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | MDA-MB-231, HT-29, U-937 | BRD4: 0.029 µM, PLK1: 0.02 µM (lead compound) |

| Pyrazolo[3,4-d]pyrimidines | c-Src/Abl | U-87, LN18, LN229, DBTRG | c-Src: Ki = 3.14 µM, Abl: Ki = 0.44 µM (lead compound) |

| Pyrimidine-2,4-diamine analogues | GTSE1 | HCT116, A549 | Suppression of GTSE1 transcription and expression |

Ligand Efficiency and Druggability Assessment

Ligand efficiency (LE) and other related metrics are used in early-stage drug discovery to assess the "druggability" of a compound by normalizing its potency for its size. These metrics help in selecting promising lead candidates for further optimization.

In a study of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, various ligand efficiency indices were calculated for the synthesized compounds. mdpi.com The data confirmed that the structural optimization strategy for these derivatives was sound, leading to compounds with improved antiproliferative potential. mdpi.com

The concept of ligand efficiency is crucial for evaluating the potential of a chemical scaffold. core.ac.uk It is generally accepted that a higher ligand efficiency value indicates a more efficient binding of the molecule to its target. The assessment of ligand efficiency and other druggability parameters for analogs of this compound is an ongoing effort in preclinical research.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (In silico and In vitro models only)

The pharmacokinetic properties of a drug candidate, collectively known as ADME, are critical for its potential success. In silico and in vitro models are extensively used in the early stages of drug discovery to predict the ADME profile of new chemical entities.

For a series of pyrazolo[3,4-d]pyrimidine derivatives, a comprehensive in silico and in vitro ADME profile was established. mdpi.com The study revealed that while these compounds generally have suboptimal aqueous solubility, they possess good passive permeability across gastrointestinal and blood-brain barrier models. mdpi.com The metabolic stability of these compounds in the presence of human liver microsomes was also evaluated, and the primary metabolites were identified. mdpi.com

In another study of pyrimidine-2,4-diamine analogues, the lead compound exhibited a suitable half-life and an oral bioavailability of 16.27% in in vivo preclinical models, with limited inhibitory activity on major cytochrome P450 (CYP) isoforms. nih.gov

The following table summarizes the ADME properties of selected pyrimidine-based compounds from in silico and in vitro studies.

| Compound Series | Property | In Silico/In Vitro Finding |

| Pyrazolo[3,4-d]pyrimidines | Solubility | Suboptimal aqueous solubility |

| Pyrazolo[3,4-d]pyrimidines | Permeability | Good passive permeability across GI and BBB models |

| Pyrazolo[3,4-d]pyrimidines | Metabolism | Metabolites identified; stability varies |

| Pyrimidine-2,4-diamine analogues | Bioavailability | 16.27% oral bioavailability (in vivo) |

| Pyrimidine-2,4-diamine analogues | CYP Inhibition | Limited inhibitory activity on CYP isoforms |

Biomarker Identification and Validation for Target Engagement in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is interacting with its intended target in a biological system. The identification and validation of such biomarkers are key steps in preclinical drug development.

For kinase inhibitors, the phosphorylation status of the target kinase or its downstream substrates can serve as a direct biomarker of target engagement. While specific target engagement biomarkers for this compound analogs are not yet extensively reported in the literature, the mechanistic studies on kinase-inhibiting analogs provide a strong basis for their development.

For example, in the case of the dual BRD4/PLK1 inhibitors, monitoring the expression levels of downstream effectors like BAX, caspase-3, and Bcl-2 could serve as a PD biomarker for target engagement in preclinical models. nih.gov Similarly, for the c-Src/Abl inhibitors, assessing the phosphorylation status of these kinases or their known substrates would be a direct measure of target engagement.

The development of robust and validated target engagement biomarkers will be essential for the future preclinical and potential clinical development of promising this compound analogs. nih.gov

Table of Compound Names

| Abbreviated Name/Series | Full Chemical Name/Class |

| 2,4-diaminopyrimidine derivatives | Derivatives of Pyrimidine-2,4-diamine |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | Derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carboxylic acid |

| Pyrimidine-2,4-diamine analogues | Derivatives of Pyrimidine-2,4-diamine |

| Pyrimidine-2,4-diamine analogues | Derivatives of Pyrimidine-2,4-diamine |

| 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides | Derivatives of 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide |

| Aminopyrimidine-2,4-diones | Derivatives of Aminopyrimidine-2,4-dione |

| Pyrazolo[3,4-d]pyrimidines | Derivatives of Pyrazolo[3,4-d]pyrimidine |

| Fluorouracil | 5-Fluorouracil (B62378) |

| HepG2 | Human liver cancer cell line |

| A549 | Human lung cancer cell line |

| MDA-MB-231 | Human breast cancer cell line |

| MCF-7 | Human breast cancer cell line |

| HCT116 | Human colorectal cancer cell line |

| U-87, LN18, LN229, DBTRG | Human glioblastoma multiforme cell lines |

| HT-29 | Human colorectal adenocarcinoma cell line |

| U-937 | Human histiocytic lymphoma cell line |

| PfDHFR | Plasmodium falciparum dihydrofolate reductase |

| BRD4 | Bromodomain-containing protein 4 |

| PLK1 | Polo-like kinase 1 |

| c-Src | Proto-oncogene tyrosine-protein kinase Src |

| Abl | Abelson murine leukemia viral oncogene homolog 1 |

| GTSE1 | G2 and S-phase expressed 1 |

| BAX | Bcl-2-associated X protein |

| Bcl-2 | B-cell lymphoma 2 |

| CYP | Cytochrome P450 |

Challenges, Future Directions, and Emerging Research Paradigms for Pyrimidine 2,4 Dione Research

Addressing Synthetic Challenges and Improving Efficiency and Scalability

While the pyrimidine-2,4-dione core is synthetically accessible, the development of novel derivatives often presents significant challenges related to efficiency, cost, and environmental impact. nih.gov Future research must focus on creating more robust, scalable, and sustainable synthetic routes.

Key areas of focus include: